molecular formula C17H21NS2 B13415407 3-Piperidino-1,1-di(2-thienyl)but-1-ene CAS No. 54160-31-5

3-Piperidino-1,1-di(2-thienyl)but-1-ene

Katalognummer: B13415407
CAS-Nummer: 54160-31-5
Molekulargewicht: 303.5 g/mol
InChI-Schlüssel: FQRWJLVMJCKSME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Piperidino-1,1-di(2-thienyl)but-1-ene is a chemical compound known for its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidino-1,1-di(2-thienyl)but-1-ene typically involves the reaction of piperidine with 1,1-di(2-thienyl)but-1-ene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques and equipment to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-Piperidino-1,1-di(2-thienyl)but-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a ketone or an aldehyde, while reduction may produce an alcohol .

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential effects on biological systems, including its interaction with opioid receptors.

    Industry: It is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Piperidino-1,1-di(2-thienyl)but-1-ene involves its interaction with opioid receptors in the body. These receptors are part of the central nervous system and are involved in the regulation of pain and other physiological processes. The compound binds to these receptors and activates them, leading to the production of analgesic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3-Piperidino-1,1-di(2-thienyl)but-1-ene include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and the unique effects it produces when interacting with opioid receptors. Its distinct chemical properties make it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

54160-31-5

Molekularformel

C17H21NS2

Molekulargewicht

303.5 g/mol

IUPAC-Name

1-(4,4-dithiophen-2-ylbut-3-en-2-yl)piperidine

InChI

InChI=1S/C17H21NS2/c1-14(18-9-3-2-4-10-18)13-15(16-7-5-11-19-16)17-8-6-12-20-17/h5-8,11-14H,2-4,9-10H2,1H3

InChI-Schlüssel

FQRWJLVMJCKSME-UHFFFAOYSA-N

Kanonische SMILES

CC(C=C(C1=CC=CS1)C2=CC=CS2)N3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.